Cartap's molecular structure features a central thioether group (C-S-C) flanked by two N-heterocyclic rings. One ring is a six-membered pyrimidine, while the other is a five-membered thiadiazole []. This structure contributes to its insecticidal activity, as discussed later.
A key feature of the structure is the presence of multiple nitrogen atoms. These nitrogens can form hydrogen bonds with essential biomolecules in insects, disrupting their normal function []. Additionally, the thiadiazole ring may play a role in enhancing the stability of the molecule.
Cartap is likely to decompose under high temperatures, releasing harmful gases like sulfur oxides and nitrogen oxides [].
Cartap undergoes reactions within insects that are crucial for its insecticidal action. These reactions are discussed in the Mechanism of Action section.
Cartap acts as a cholinesterase inhibitor in insects []. Cholinesterase is an enzyme essential for proper nerve function. By inhibiting this enzyme, Cartap disrupts the transmission of nerve impulses, leading to paralysis and ultimately death of the insect [].
The specific interaction between Cartap and cholinesterase involves the formation of a covalent bond between the insecticide and the enzyme's active site. This binding prevents the enzyme from performing its normal function of breaking down acetylcholine, a neurotransmitter crucial for nerve impulse transmission [].
Cartap is considered moderately toxic to humans and can cause skin irritation, eye irritation, and respiratory problems upon exposure. It is also toxic to some beneficial insects and aquatic organisms.
Cartap undergoes various chemical transformations under different environmental conditions:
Cartap exhibits its biological effects primarily through the inhibition of nicotinic acetylcholine receptors in insects. This action leads to paralysis and eventual death of the pests. The mechanism involves blocking the ion channel associated with these receptors, disrupting normal neuromuscular transmission . Additionally, Cartap has been shown to promote calcium influx into cells, which can lead to tonic contractions rather than paralysis under certain conditions .
Toxicological studies indicate that while Cartap has a relatively low oral toxicity in mammals (with an LD50 ranging from 100 to 200 mg/kg in monkeys), it can cause significant respiratory distress if ingested in larger quantities .
The synthesis of Cartap typically involves several steps:
Cartap is primarily used as an insecticide in agricultural settings. Its applications include:
Studies on Cartap have explored its interactions with various biological systems:
Cartap shares structural and functional similarities with several other compounds derived from nereistoxin:
Compound | Chemical Structure | Mechanism of Action | Toxicity Level |
---|---|---|---|
Nereistoxin | N,N-dimethyl-1,2-dithiolan-4-amine | Blocks nicotinic acetylcholine receptors | High |
Bensultap | Sulfonyl analog of nereistoxin | Similar action on nicotinic receptors | Moderate |
Thiocyclam | Another nereistoxin derivative | Inhibition of acetylcholine receptors | Moderate |
Thiosultap | Sulfur-containing analog | Similar mechanism as nereistoxin | Moderate |
Uniqueness of Cartap: While all these compounds act on similar biological pathways by targeting nicotinic acetylcholine receptors, Cartap is distinguished by its lower toxicity profile and rapid environmental degradation compared to its counterparts like nereistoxin and bensultap .
Environmental Hazard